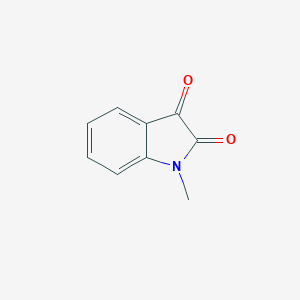

N-Methylisatin

概述

描述

准备方法

合成路线和反应条件: N-甲基靛红可以通过多种方法合成。一种常见的方法是在碳酸钾等碱的存在下,用甲基碘对靛红进行甲基化。该反应通常在丙酮或二甲基甲酰胺等有机溶剂中于升高的温度下进行。

工业生产方法: N-甲基靛红的工业生产通常采用相同的甲基化工艺,但规模更大。反应条件经过优化,以确保高产率和纯度。产物随后通过重结晶或色谱技术进行纯化。

化学反应分析

Huisgen Cycloaddition for Triazolo-Isatins

N-Methylisatin reacts with propargyl bromide in dry acetonitrile (K₂CO₃) to form N-propargyl isatins. These intermediates undergo azide-alkyne Huisgen cycloaddition with azido-acetamide derivatives to yield sulphonamide-tethered triazolo-isatins (e.g., 6a-d ) (Scheme 1) .

- Key Conditions : Dry DMF, room temperature, sodium azide.

- Applications : Inhibitors of SARS-CoV-2 3CL protease (IC₅₀ = 0.939–1.054 μM) .

| Reactants | Product | Yield (%) | Reference |

|---|---|---|---|

| N-Propargyl isatin + Azide | Triazolo-isatin 6b | 82 |

Insertion Reactions Catalyzed by DBU

This compound participates in chemoselective insertion into aryl difluoronitromethyl ketones via α/β-carbonyl pathways under 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalysis :

- Mechanism :

- Nucleophilic addition of DBU to ketone.

- C–C bond cleavage to generate difluoromethylnitrate anion.

- Nucleophilic attack on this compound’s carbonyl carbons.

- Acyl transfer and DBU dissociation.

- Outcome : 3,3- or 2,2-disubstituted oxindoles, with α-pathway favored due to lower activation energy (ΔG‡ = 3.7 kcal/mol vs. β-pathway: 0.4 kcal/mol) .

Henry Reaction with Nitromethane

This compound undergoes a water-accelerated Henry reaction with nitromethane to form β-nitroalcohol derivatives :

- Conditions : 70°C, aqueous phase, 25 equiv. nitromethane.

- Kinetics : Zero-order in [this compound], rate acceleration by Na₂SO₄ (1 M).

- Isotope Effect : kH/kD = 2.1 (D₂O), indicating proton transfer in the rate-determining step .

| Additive | Reaction Time (h) | Yield (%) |

|---|---|---|

| Deionized H₂O | 3 | 95 |

| Na₂SO₄ (1 M) | 1.5 | 93 |

Suzuki–Miyaura Cross-Coupling

4,7-Dichloro-N-methylisatin undergoes regioselective Suzuki coupling with arylboronic acids (Pd catalysis) :

- Regioselectivity : 4-position favored due to electronic effects (σₚara = -0.17 for Cl).

- Applications : Synthesis of anti-HIV agents (EC₅₀ = 0.8–2.5 μM) .

| Arylboronic Acid | Product (Position 4) | Yield (%) |

|---|---|---|

| Phenyl | 4-Aryl-N-methylisatin | 88 |

Morita-Baylis-Hillman (MBH) Reaction

This compound reacts with acrylates in the presence of DABCO to form hydroxyloxindoles :

Schiff Base Formation

Reaction with hydrazines or amines yields hydrazide derivatives (e.g., antibacterial Schiff bases) :

Acid-Catalyzed Spirocyclization

In HCl/EtOH, this compound condenses with indoles to form trisindolines via intermediates involving α,β-unsaturated iminium ions .

科学研究应用

化学: 它是合成各种杂环化合物的先驱。

作用机制

N-甲基靛红的作用机制,特别是其衍生物如N-甲基靛红-β-硫代半卡巴腙,涉及抑制病毒复制。 研究表明,这些化合物抑制病毒蛋白翻译的早期阶段,从而阻止日本脑炎病毒等病毒的复制 .

相似化合物的比较

N-甲基靛红可以与其他靛红衍生物进行比较,例如:

靛红: 母体化合物,在氮原子上没有甲基。

5-甲基靛红: 吲哚环第五位上有一个甲基的衍生物。

N-甲基靛红-β-硫代半卡巴腙: 在靛红结构上连接有硫代半卡巴腙基团的衍生物。

生物活性

N-Methylisatin, a derivative of isatin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its antiviral, antibacterial, and potential anticancer properties. The following sections will explore these activities in detail, supported by relevant studies and data.

Antiviral Activity

This compound and its derivatives have been extensively studied for their antiviral properties. One of the most notable derivatives is this compound-β-thiosemicarbazone (MIBT), which has shown significant efficacy against various viruses.

Key Findings:

- Antiviral Efficacy : MIBT demonstrated complete inhibition of Japanese Encephalitis Virus (JEV) and West Nile Virus (WNV) replication in vitro. The half-maximal inhibitory concentration (IC50) values were determined to be 16 μg/ml for JEV and 4 μg/ml for WNV .

- In Vivo Studies : In mouse models, MIBT administered at 500 mg/kg body weight twice daily completely prevented mortality from JEV infection . This suggests a strong potential for therapeutic application against flavivirus infections.

- Mechanism of Action : The antiviral action of MIBT was linked to the inhibition of early protein translation during viral replication .

Table 1: Antiviral Activity of MIBT Against Various Viruses

| Virus Type | IC50 (μg/ml) | In Vivo Efficacy |

|---|---|---|

| Japanese Encephalitis | 16 | 100% survival in mice |

| West Nile | 4 | 100% survival in mice |

| Dengue Virus | Not effective | Not applicable |

Antibacterial Properties

Beyond its antiviral capabilities, this compound has also been explored for its antibacterial effects. Research indicates that certain derivatives exhibit significant antibacterial activity against a range of pathogens.

Study Insights:

- Broad Spectrum : Some studies have reported that this compound derivatives possess activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antibacterial action .

- Mechanistic Insights : The mechanism by which these compounds exert their antibacterial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

Recent investigations into the anticancer properties of this compound derivatives have shown promising results.

Research Highlights:

- Cytotoxicity : Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .

- Selectivity : The selectivity index of these compounds indicates that they can selectively target cancer cells while sparing normal cells, which is a critical factor in drug development .

Case Studies

Several case studies highlight the clinical relevance and therapeutic potential of this compound:

- Vaccinia Necrosum Treatment : A case report described the use of this compound β-thiosemicarbazone in treating a severe case of vaccinia necrosum, demonstrating its utility as an antiviral agent in clinical settings .

- HIV Research : Other studies have explored the effectiveness of isatin derivatives against HIV-1 and HIV-2, with significant antiviral activity reported .

属性

IUPAC Name |

1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-7-5-3-2-4-6(7)8(11)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYBVWFTGAZHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174591 | |

| Record name | N-Methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2058-74-4 | |

| Record name | 1-Methylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydroindole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylisatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNV9DH4SXQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。